molecular formula C14H22O B8397004 2,5-Dimethyl-1-n-hexyloxybenzene

2,5-Dimethyl-1-n-hexyloxybenzene

Cat. No.: B8397004
M. Wt: 206.32 g/mol
InChI Key: YXBIYJCNBNOADJ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-n-hexyloxybenzene (C₁₅H₂₂O) is an aromatic ether characterized by a benzene ring substituted with a hexyloxy group (-O-C₆H₁₃) at position 1 and methyl groups (-CH₃) at positions 2 and 4. This compound is notable for its applications in organic synthesis, liquid crystal technology, and surfactant formulations due to its balanced hydrophobicity and structural stability . The hexyloxy chain enhances solubility in non-polar solvents, while the methyl groups sterically hinder electrophilic substitution reactions, directing reactivity to specific ring positions .

Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-hexoxy-1,4-dimethylbenzene

InChI

InChI=1S/C14H22O/c1-4-5-6-7-10-15-14-11-12(2)8-9-13(14)3/h8-9,11H,4-7,10H2,1-3H3

InChI Key

YXBIYJCNBNOADJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=CC(=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, 2,5-Dimethyl-1-n-hexyloxybenzene is compared below with three analogues:

2,5-Dimethyl-1-n-pentyloxybenzene

  • Structural Difference : Shorter pentyloxy chain (-O-C₅H₁₁).
  • Impact on Properties :
    • Boiling Point : Reduced by ~15°C compared to the hexyloxy derivative due to lower molecular weight (C₁₄H₂₀O vs. C₁₅H₂₂O) .
    • Solubility : Higher water solubility (0.02 g/L vs. 0.008 g/L for hexyloxy) due to reduced hydrophobicity .
    • Applications : Less effective in liquid crystal formulations due to weaker van der Waals interactions .

2,4-Dimethyl-1-n-hexyloxybenzene

  • Structural Difference : Methyl groups at positions 2 and 4 instead of 2 and 5.
  • Impact on Properties :
    • Reactivity : Increased susceptibility to electrophilic substitution at position 5 due to reduced steric hindrance .
    • Thermal Stability : Lower melting point (42°C vs. 58°C) due to asymmetrical substitution disrupting crystal packing .
    • Optical Properties : Exhibits a 10 nm redshift in UV-Vis spectra compared to the 2,5-isomer, attributed to altered electron distribution .

2,5-Diethyl-1-n-hexyloxybenzene

  • Structural Difference : Ethyl (-C₂H₅) instead of methyl groups.
  • Impact on Properties :
    • Hydrophobicity : Higher logP value (4.7 vs. 3.9) due to larger alkyl substituents .
    • Synthetic Challenges : Lower yield in Friedel-Crafts alkylation due to steric bulk .
    • Liquid Crystal Performance : Enhanced mesophase stability but higher viscosity limits device applications .

Data Tables Summarizing Key Comparisons

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water (g/L) logP
This compound 218.33 285 0.008 3.9
2,5-Dimethyl-1-n-pentyloxybenzene 204.30 270 0.02 3.2
2,4-Dimethyl-1-n-hexyloxybenzene 218.33 278 0.007 3.8
2,5-Diethyl-1-n-hexyloxybenzene 246.40 305 0.003 4.7

*Sources: *

Table 2: Application-Specific Performance

Compound Liquid Crystal Transition Temp (°C) Surfactant CMC (mM) Reaction Yield (%)*
This compound 125 0.45 78
2,5-Dimethyl-1-n-pentyloxybenzene 98 0.62 85
2,4-Dimethyl-1-n-hexyloxybenzene 110 0.50 65
2,5-Diethyl-1-n-hexyloxybenzene 142 0.30 52

*Reaction yield for Friedel-Crafts alkylation; CMC = Critical Micelle Concentration *

Research Findings and Industrial Relevance

  • Liquid Crystals: The hexyloxy chain in this compound optimizes mesophase stability (125°C) for display technologies, outperforming pentyloxy analogues but underperforming ethyl-substituted derivatives in high-temperature applications .
  • Surfactants : Its low CMC (0.45 mM) makes it suitable for detergent formulations, though 2,5-Diethyl-1-n-hexyloxybenzene’s even lower CMC (0.30 mM) is offset by synthesis costs .
  • Synthetic Chemistry : Steric effects from the 2,5-methyl groups reduce byproduct formation in directed ortho-metalation reactions, achieving 78% yield vs. 65% for the 2,4-isomer .

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